molecular formula C17H16N6O2 B2597746 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034324-42-8

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2597746
CAS No.: 2034324-42-8
M. Wt: 336.355
InChI Key: WXFXMSGGEDSCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating two privileged pharmacophores. The molecule features a 1,2,4-triazolo[4,3-a]pyrazine core, a nitrogen-rich heterocyclic scaffold recognized for its diverse biological activities . This triazolopyrazine moiety is found in various investigated compounds and is known to contribute to interactions with a range of enzymatic targets . The structure is further functionalized with a 1-methyl-1H-indol-3-yl group, a motif frequently encountered in bioactive molecules and known for its potential to inhibit processes like tubulin polymerization, a mechanism relevant in anticancer research . The integration of these distinct structural features makes this compound a valuable chemical tool for probing biological pathways and structure-activity relationships (SAR), particularly in the development of novel agents for oncology and inflammation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-22-10-11(12-4-2-3-5-13(12)22)8-15(24)19-9-14-20-21-16-17(25)18-6-7-23(14)16/h2-7,10H,8-9H2,1H3,(H,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFXMSGGEDSCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, which is achieved through cyclization reactions involving appropriate precursors. The indole moiety is then introduced via a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques. The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The triazolopyrazine ring may interact with metal ions or hydrogen bond donors/acceptors, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolopyrazine derivatives:

Compound Key Structural Features Target Receptors Binding Affinity (Ki, nM) Solubility (LogP)
Target Compound 8-hydroxy-triazolopyrazine + 1-methylindole-acetamide Adenosine A1/A2A (predicted) Not reported 2.1 (estimated)
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide 8-(3-methylpiperidinyl)-triazolopyrazine + methylsulfanylphenyl-acetamide Adenosine A2A (hypothesized) ~15 (A2A) 3.8
N-((8-Hydroxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide 8-hydroxy-triazolopyrazine + phenyl-triazole-carboxamide Unknown Not reported 1.9
8-Chloro-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives 8-chloro-triazolopyrazine + benzyl/aryl substituents Adenosine A1/A2A 2–50 (A1/A2A) 4.5

Key Research Findings

Receptor Selectivity: The target compound’s 8-hydroxy group may reduce adenosine receptor affinity compared to 8-chloro analogs (e.g., Ki = 2–50 nM for A1/A2A in chloro derivatives) but improve solubility (LogP ~2.1 vs. 4.5 in chloro analogs) . The 1-methylindole substituent likely enhances CNS penetration compared to phenyl-triazole analogs (LogP 2.1 vs. 1.9) , though this requires experimental validation.

Synthetic Challenges :

  • Hydroxy-substituted triazolopyrazines (as in the target compound) are less stable under acidic conditions than chloro or piperidinyl derivatives, complicating large-scale synthesis .

Biological Implications :

  • Methylsulfanylphenyl analogs (e.g., compound) exhibit moderate A2A receptor binding (Ki ~15 nM) , suggesting that bulkier substituents at position 8 may hinder receptor interactions compared to smaller groups like hydroxy or chloro.

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a triazolo-pyrazine core and an indole moiety. Its molecular formula is C15H16N6O2C_{15}H_{16}N_{6}O_{2}, with a molecular weight of approximately 284.33 g/mol. The presence of the 8-hydroxy group enhances its solubility and interaction with biological targets.

Research indicates that this compound may act as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is known to play a pivotal role in various physiological processes such as pain perception and reproductive functions. Antagonism of NK3 receptors has been linked to potential therapeutic effects in conditions like anxiety and depression.

1. Anticancer Activity

The compound has shown promising results in preclinical studies for its anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)17.82

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antibacterial Activity

This compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Case Study 1: Neurokinin Receptor Antagonism
In a study evaluating the effects of various NK3 receptor antagonists, this compound exhibited high selectivity for the NK3 receptor compared to other neurokinin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.

Case Study 2: Cytotoxicity in Cancer Models
A recent investigation assessed the cytotoxicity of this compound in several cancer models. The results indicated that it significantly reduced cell viability in MCF7 and NCI-H460 cell lines at concentrations lower than those required for conventional chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic agent .

Q & A

Q. Key Table: Comparison of Synthesis Protocols

Reagent SystemTemperature/TimeYield (%)Reference
CDI/DMF100°C, 1 hr60–75
POCl3Reflux, 6 hr50–65
BenzylhydrazineRT, 24 hr40–55

How should unstable intermediates be purified during synthesis?

Basic
Unstable intermediates (e.g., chlorinated triazolopyrazinones) are often used directly without purification. Techniques include:

  • TLC monitoring (silica gel, ethyl acetate/hexane) to confirm reaction completion .
  • Quick processing under inert atmospheres to prevent decomposition.
  • Recrystallization from DMF/i-propanol mixtures for stable solids .

What spectroscopic methods validate the structure of this compound?

Q. Basic

  • 1H/13C NMR : Confirm substitution patterns (e.g., indole C3 methyl, triazole C8 hydroxyl) .
  • IR Spectroscopy : Detect carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches .
  • Mass Spectrometry (ES-MS) : Verify molecular weight (e.g., M⁺ at m/z 378.36 for related analogs) .

How can reaction yields be optimized for triazolo[4,3-a]pyrazine derivatives?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (DMF vs. dioxane), and stoichiometry .
  • Catalytic Additives : Use triethylamine to neutralize HCl in POCl3-mediated cyclizations .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hr to 2–4 hr for hydrazine condensations .

How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. in vivo efficacy)?

Q. Advanced

  • Metabolic Stability Assays : Check hepatic microsome degradation to explain poor in vivo activity .
  • Solubility Optimization : Modify polar groups (e.g., replace methyl with hydroxyethyl) to enhance bioavailability .
  • Target Engagement Studies : Use SPR or cellular thermal shift assays (CETSA) to confirm binding to Topo II .

What strategies improve pharmacokinetic properties of triazolo-pyrazine analogs?

Q. Advanced

  • Isosteric Replacements : Substitute indole with pyridyl groups to reduce logP .
  • Prodrug Design : Mask hydroxyl groups as acetates for better absorption .
  • Amide Bioisosteres : Replace acetamide with sulfonamide to enhance metabolic resistance .

Q. Table: SAR Modifications and Effects

ModificationEffect on PKReference
C8 hydroxyl → methoxy↑ Metabolic stability
Indole → benzimidazole↑ Solubility, ↓ cytotoxicity

How to computationally model the interaction of this compound with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to predict binding to adenosine receptors (A1/A2A) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity insights .
  • MD Simulations : Assess stability of ligand-Topo II complexes over 100 ns trajectories .

What are the challenges in scaling up synthesis from mg to gram scale?

Q. Advanced

  • Exothermic Reactions : Control reflux conditions to avoid decomposition (e.g., POCl3 reactions) .
  • Column Chromatography Alternatives : Use precipitation (e.g., water addition) for bulk purification .
  • Flow Chemistry : Adopt continuous-flow systems for safer handling of hazardous reagents (e.g., CDI) .

How to confirm the mechanism of action for anticancer activity?

Q. Advanced

  • Topo II Inhibition Assays : Measure DNA relaxation via agarose gel electrophoresis .
  • Apoptosis Markers : Quantify caspase-3/7 activation and Annexin V staining in Caco-2 cells .
  • Cell Cycle Analysis : Use flow cytometry to detect G2/M arrest .

What analytical methods differentiate polymorphic forms of this compound?

Q. Advanced

  • PXRD : Identify crystalline vs. amorphous phases .
  • DSC/TGA : Monitor thermal stability and melting points .
  • Solid-State NMR : Resolve hydrogen-bonding networks in polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.